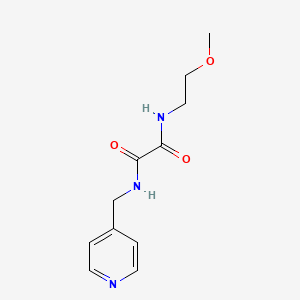
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide, also known as MPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPO is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
科学的研究の応用
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, similar compounds have been explored for their potential as selective inhibitors in targeted therapies. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. These compounds, through structural modification, achieved improved enzyme potency and selectivity, with significant implications for cancer therapy. One analogue demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, highlighting the therapeutic potential of such compounds (Schroeder et al., 2009).
Material Science and Sensor Development
Compounds with pyridinylmethyl oxamide structures have been applied in the development of highly selective and sensitive sensors for metal ions. For example, a fluorescent sensor incorporating a quinoline group and a pyridin-2-ylmethanamine was synthesized for the selective detection of Zn(2+) over other cations. This sensor's design, based on differential spatial arrangements and electronic transitions, showcases the role of similar compounds in crafting precise chemical sensors for environmental and analytical applications (Li et al., 2014).
Environmental Science
In environmental science, the degradation pathways and kinetics of N-aromatics, including compounds with oxamide groups, have been studied using electrochemical advanced oxidation processes (EAOPs). These studies offer insights into the mineralization of recalcitrant compounds, contributing to our understanding of environmental remediation techniques. The research on oxalic and oxamic acids, as by-products of N-aromatic degradation, underscores the importance of understanding the chemical behavior of similar compounds in environmental contexts (Garcia-Segura & Brillas, 2011).
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-7-6-13-10(15)11(16)14-8-9-2-4-12-5-3-9/h2-5H,6-8H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIAKTLRVZZGJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

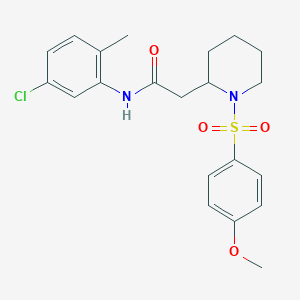
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)
![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)
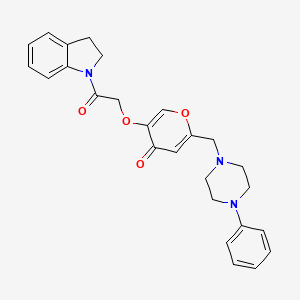
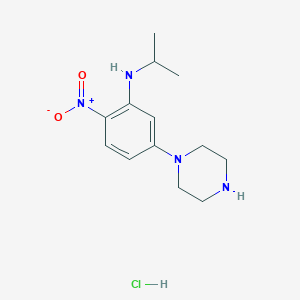
![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclobutyl]-2-fluoroacetic acid](/img/structure/B2773795.png)
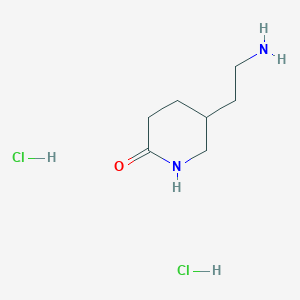
![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
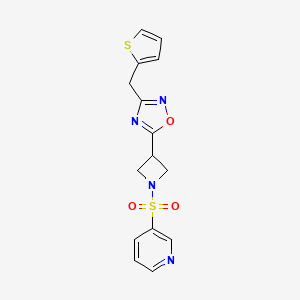
![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)